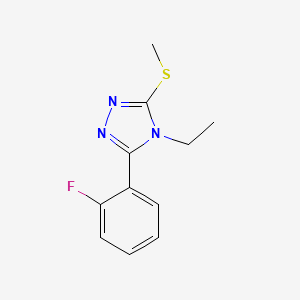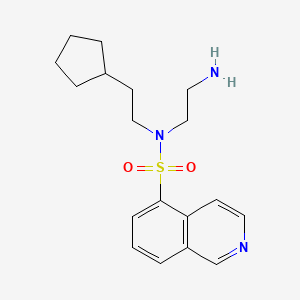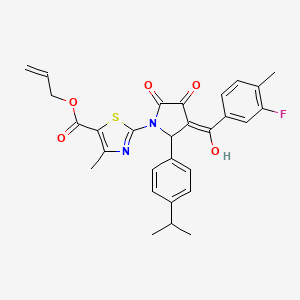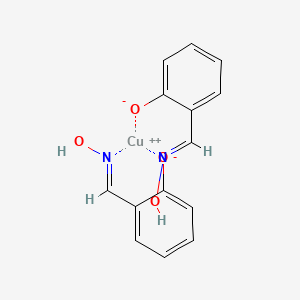
Bis(salicylaldoximato)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(salicylaldoximato)copper is a coordination compound that features copper ions complexed with salicylaldoxime ligands. This compound is known for its ability to selectively bind and extract certain anions, making it valuable in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(salicylaldoximato)copper typically involves the reaction of copper salts with salicylaldoxime ligands. One common method is to dissolve copper(II) chloride in an aqueous solution and then add salicylaldoxime. The reaction mixture is stirred, and the resulting complex precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure efficient complex formation.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(salicylaldoximato)copper undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Conversely, it can also undergo reduction reactions, where the copper center is reduced to a lower oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Ligand substitution reactions result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(salicylaldoximato)copper has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which bis(salicylaldoximato)copper exerts its effects involves the coordination of copper ions with salicylaldoxime ligands, forming a stable complex. The copper center can interact with various anions through electrostatic and hydrogen bonding interactions, leading to selective binding and extraction. The molecular targets include anions like sulfate, which are preferentially bound due to the specific geometry and electronic properties of the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(salicylaldoximato)nickel: Similar in structure but involves nickel instead of copper. It also forms stable complexes with anions but may have different selectivity and binding properties.
Bis(salicylaldoximato)zinc: Another analogous compound with zinc as the central metal ion.
Uniqueness
Bis(salicylaldoximato)copper is unique due to its high selectivity for sulfate anions over other anions like chloride and nitrate. This selectivity is attributed to the specific coordination environment around the copper center, which is optimized for sulfate binding. Additionally, the stability and ease of synthesis of this compound make it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
14363-26-9 |
|---|---|
Molekularformel |
C14H12CuN2O4 |
Molekulargewicht |
335.80 g/mol |
IUPAC-Name |
copper;2-[(E)-hydroxyiminomethyl]phenolate |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*9-7-4-2-1-3-6(7)5-8-10;/h2*1-5,9-10H;/q;;+2/p-2/b2*8-5+; |
InChI-Schlüssel |
QTKMBUNAMYZSFC-SCMMKMJHSA-L |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/O)[O-].C1=CC=C(C(=C1)/C=N/O)[O-].[Cu+2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NO)[O-].C1=CC=C(C(=C1)C=NO)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




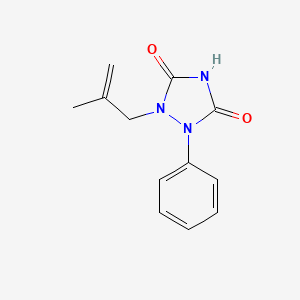
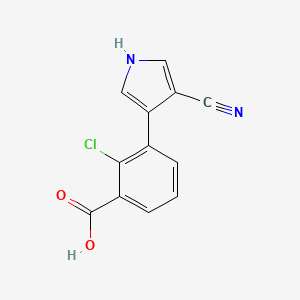
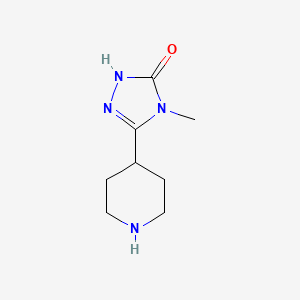

![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)

